5-Phenylpiperazin-2-one
Overview
Description
5-Phenylpiperazin-2-one is a chemical compound that belongs to the piperazine family. . The compound is characterized by a piperazine ring with a phenyl group attached to the second nitrogen atom, making it a heterocyclic organic compound.
Mechanism of Action
Target of Action
5-Phenylpiperazin-2-one is a complex compound that may interact with various targets in the body. and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, have been reported to interact with acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
Based on its structural similarity to 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, it may act as an inhibitor of ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission and potentially impacting various physiological processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect the cholinergic system by inhibiting ache . This inhibition could potentially affect various downstream effects, such as cognitive function and muscle contraction, which are regulated by acetylcholine.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that structurally related compounds may have anti-proliferative properties and induce apoptosis in certain types of cancer cells
Molecular Mechanism
The molecular mechanism of action of 5-Phenylpiperazin-2-one is not well-established. Some structurally related compounds have been shown to inhibit acetylcholinesterase, suggesting a potential mechanism of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpiperazin-2-one typically involves the preparation and functionalization of piperazin-2-one derivatives. One common method includes the intramolecular cyclization of amine and ester group intermediates . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Phenylpiperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell function and biochemical pathways.
Medicine: Research has explored its potential as an anticonvulsant and its inhibitory effects on acetylcholinesterase, making it a candidate for treating neurological disorders such as Alzheimer’s disease.
Industry: In industrial applications, this compound is utilized in the synthesis of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential acetylcholinesterase inhibitory activity.
Piperidine Derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
Uniqueness: 5-Phenylpiperazin-2-one stands out due to its specific structural features and diverse biological activities
Properties
IUPAC Name |
5-phenylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZGIXQVAQTNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314044 | |
Record name | 5-Phenyl-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-15-3 | |
Record name | 5-Phenyl-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907973-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Phenyl-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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